cis-8-Octadecenoic acid
Overview
Description
cis-8-Octadecenoic acid: is a monounsaturated fatty acid with the molecular formula C18H34O2 . It is an isomer of oleic acid and is found in partially hydrogenated vegetable oil and milk fat . This compound is known for its unique structure, which includes a double bond at the eighth carbon position in the cis configuration .
Mechanism of Action
Target of Action
Cis-8-Octadecenoic acid, also known as cis-8-oleic acid, is a monounsaturated fatty acid and an isomer of oleic acid . It is present in partially hydrogenated vegetable oil and milk fat
Mode of Action
It is known that monounsaturated fatty acids like this compound can interact with various cellular targets, influencing metabolic processes and cellular functions .
Biochemical Pathways
This compound is a positional isomer of oleic acid, and it can be elongated to form this compound (18:1n-10) . The biosynthesis of monounsaturated fatty acids like this compound involves the action of enzymes such as stearoyl-CoA desaturase . .
Result of Action
Monounsaturated fatty acids like this compound can influence various cellular processes, including lipid metabolism, inflammation, and cell signaling .
Biochemical Analysis
Biochemical Properties
Cis-8-Octadecenoic acid: plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key enzymes it interacts with is Δ8-desaturase , which is responsible for introducing a double bond at the 8th carbon position of the fatty acid chain . This interaction is crucial for maintaining the cis configuration of the double bond in the middle of the fatty acid carbon chain. Additionally, This compound is involved in the synthesis of other fatty acids and lipids, contributing to the overall lipid metabolism in cells .
Cellular Effects
This compound: has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the activity of G-protein-coupled receptors (GPCRs) , which play a crucial role in cell signaling . Furthermore, This compound can impact the expression of genes involved in lipid metabolism and inflammatory responses, thereby influencing cellular homeostasis and function .
Molecular Mechanism
The molecular mechanism of This compound involves several key interactions at the molecular level. It binds to specific biomolecules, including enzymes and receptors, to exert its effects. For example, it can act as an agonist or antagonist for certain GPCRs, thereby modulating their activity . Additionally, This compound can inhibit or activate enzymes involved in lipid metabolism, leading to changes in gene expression and metabolic pathways . These interactions are essential for understanding the compound’s role in cellular processes and its potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of This compound can change over time. Studies have shown that the compound is relatively stable under controlled conditions, but it can undergo degradation when exposed to certain environmental factors . Long-term exposure to This compound has been observed to affect cellular function, including alterations in lipid metabolism and gene expression . These temporal effects are important for designing experiments and understanding the compound’s behavior in different settings.
Dosage Effects in Animal Models
The effects of This compound vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects on lipid metabolism and inflammatory responses . At high doses, it can exhibit toxic or adverse effects, including disruptions in cellular homeostasis and metabolic pathways . Understanding the dosage effects is crucial for determining the therapeutic potential and safety of This compound in clinical applications.
Metabolic Pathways
This compound: is involved in several metabolic pathways, including the synthesis and degradation of fatty acids and lipids. It interacts with enzymes such as Δ8-desaturase and elongases , which are responsible for the elongation and desaturation of fatty acid chains . These interactions contribute to the regulation of metabolic flux and the levels of various metabolites in cells . The compound’s role in these pathways is essential for maintaining cellular lipid homeostasis and function.
Transport and Distribution
The transport and distribution of This compound within cells and tissues involve specific transporters and binding proteins. It can be transported across cell membranes by fatty acid transport proteins (FATPs) and distributed to various cellular compartments . The localization and accumulation of This compound in specific tissues and cells are influenced by its interactions with these transporters and binding proteins . Understanding these processes is important for elucidating the compound’s physiological roles and potential therapeutic applications.
Subcellular Localization
This compound: is localized in various subcellular compartments, including the endoplasmic reticulum (ER) and mitochondria . Its activity and function can be influenced by its subcellular localization, as it interacts with specific enzymes and proteins within these compartments . For example, in the ER, This compound can be involved in the synthesis of complex lipids, while in the mitochondria, it can affect energy metabolism and mitochondrial function . These localization patterns are crucial for understanding the compound’s role in cellular processes and its potential impact on health and disease.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-8-Octadecenoic acid can be achieved through various methods. One common approach involves the partial hydrogenation of vegetable oils, which introduces the double bond at the desired position . Another method includes the use of specific catalysts and reaction conditions to selectively hydrogenate or isomerize other octadecenoic acids .
Industrial Production Methods: In industrial settings, this compound is typically produced through the hydrogenation of vegetable oils. This process involves the use of metal catalysts such as palladium or nickel under controlled temperature and pressure conditions . The resulting product is then purified to obtain the desired fatty acid.
Chemical Reactions Analysis
Types of Reactions: cis-8-Octadecenoic acid undergoes various chemical reactions, including:
Reduction: The double bond in this compound can be reduced to form stearic acid using hydrogen gas and a metal catalyst.
Substitution: The carboxylic acid group can participate in esterification reactions with alcohols to form esters.
Common Reagents and Conditions:
Oxidation: Oxygen, hydrogen peroxide, or other oxidizing agents under ambient conditions.
Reduction: Hydrogen gas and metal catalysts such as palladium or nickel at elevated temperatures and pressures.
Substitution: Alcohols and acid catalysts such as sulfuric acid or hydrochloric acid.
Major Products Formed:
Oxidation: Peroxides and other oxidation products.
Reduction: Stearic acid.
Substitution: Esters of this compound.
Scientific Research Applications
cis-8-Octadecenoic acid has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
cis-8-Octadecenoic acid is similar to other octadecenoic acids, such as:
Oleic acid (cis-9-Octadecenoic acid): Has a double bond at the ninth carbon position.
Vaccenic acid (cis-11-Octadecenoic acid): Has a double bond at the eleventh carbon position.
Petroselinic acid (cis-6-Octadecenoic acid): Has a double bond at the sixth carbon position.
Uniqueness: The unique position of the double bond in this compound gives it distinct physical and chemical properties compared to its isomers. This positional difference can influence its reactivity, biological activity, and industrial applications .
Properties
IUPAC Name |
(Z)-octadec-8-enoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h10-11H,2-9,12-17H2,1H3,(H,19,20)/b11-10- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRIDQFICGBMAFQ-KHPPLWFESA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC=CCCCCCCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCC/C=C\CCCCCCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90415240 | |
Record name | cis-8-Octadecenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90415240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5684-71-9, 26764-26-1, 1329-02-8 | |
Record name | cis-8-Octadecenoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5684-71-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Octadecenoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026764261 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | cis-8-Octadecenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90415240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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